molecular formula C12H15N3O2 B14548070 4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 61871-02-1

4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B14548070
CAS No.: 61871-02-1
M. Wt: 233.27 g/mol
InChI Key: AIALNDMYGLCNJD-UHFFFAOYSA-N
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Description

4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with methyl, isobutyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione
  • 4-Methyl-4-(2-methylpropyl)oxan-4-ol

Uniqueness

4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61871-02-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C12H15N3O2/c1-7(2)4-12(3)8(5-13)10(16)15-11(17)9(12)6-14/h7-9H,4H2,1-3H3,(H,15,16,17)

InChI Key

AIALNDMYGLCNJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(C(=O)NC(=O)C1C#N)C#N)C

Origin of Product

United States

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